2,3-Dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate

Vue d'ensemble

Description

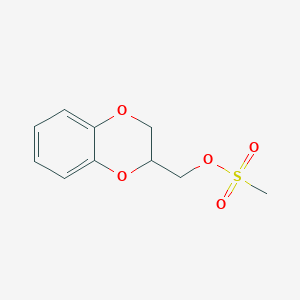

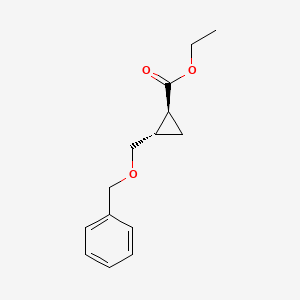

2,3-Dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate is an organic compound with the molecular formula C10H12O5S It is a derivative of 1,4-benzodioxane, a bicyclic compound consisting of a benzene ring fused with a dioxane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-ylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

2,3-Dihydro-1,4-benzodioxin-2-ylmethanol+Methanesulfonyl chloride→2,3-Dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate can undergo various chemical reactions, including:

Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The dioxane ring can be oxidized under specific conditions to form corresponding dioxane derivatives.

Reduction: The compound can be reduced to form 2,3-dihydro-1,4-benzodioxin-2-ylmethanol.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Nucleophilic substitution: The major products are the corresponding substituted benzodioxane derivatives.

Oxidation: The major products are oxidized benzodioxane derivatives.

Reduction: The major product is 2,3-dihydro-1,4-benzodioxin-2-ylmethanol.

Applications De Recherche Scientifique

2,3-Dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2,3-Dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate involves its interaction with nucleophiles, leading to the formation of substituted benzodioxane derivatives. The methanesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,3-Dihydro-1,4-benzodioxin-2-ylmethyl 4-methylbenzenesulfonate

- 2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine

- 2,3-Dihydro-1,4-benzodioxin-5-ylmethylamine hydrochloride

Uniqueness

2,3-Dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate is unique due to its methanesulfonate group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity distinguishes it from other similar compounds, making it valuable in synthetic organic chemistry and various research applications.

Propriétés

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-ylmethyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5S/c1-16(11,12)14-7-8-6-13-9-4-2-3-5-10(9)15-8/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZOUTWWMFKQGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1COC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301184517 | |

| Record name | 1,4-Benzodioxin-2-methanol, 2,3-dihydro-, 2-methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301184517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7031-65-4 | |

| Record name | 1,4-Benzodioxin-2-methanol, 2,3-dihydro-, 2-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7031-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC97891 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzodioxin-2-methanol, 2,3-dihydro-, 2-methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301184517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B6593685.png)

![(S,S)-(+)-1,2-Bis[(O-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B6593690.png)

![6,6,7,7-Tetrafluoro-3-oxabicyclo[3.2.0]heptane-2,4-dicarboxylic acid](/img/structure/B6593695.png)